
Phenyl 1,3,4-thiadiazol-2-ylcarbamate
Übersicht
Beschreibung
Phenyl 1,3,4-thiadiazol-2-ylcarbamate is a chemical compound with the CAS Number: 26907-41-5 and a molecular weight of 221.24 . It has a linear formula of C9H7N3O2S .
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized compounds were characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7N3O2S/c13-9(11-8-12-10-6-15-8)14-7-4-2-1-3-5-7/h1-6H,(H,11,12,13) .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
- Microwave Irradiation Synthesis : Li and Chen (2008) developed a method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas, which includes derivatives of phenyl 1,3,4-thiadiazol-2-ylcarbamate, using microwave irradiation. This method offers better conditions compared to conventional heating due to reduced reaction time and satisfactory yields (Li & Chen, 2008).
Pharmacological Applications
Anticonvulsant Activity : A study by Rajak et al. (2009) involved synthesizing N1-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl] derivatives, demonstrating significant anticonvulsant properties in experimental models. This highlights the potential of this compound derivatives in treating seizure disorders (Rajak et al., 2009).
Anticancer Activity : Karthikeyan et al. (2017) reported a thiadiazole derivative exhibiting good anticancer activity. This derivative's binding to human serum albumin was studied, providing insights into its pharmacokinetic mechanism (Karthikeyan et al., 2017).
Antibacterial and Antifungal Activities : Chandrakantha et al. (2014) synthesized N-[5-(4-(alkyl/aryl)-3-nitro-phenyl)-[1,3,4-thiadiazol-2-yl]-2,2-dimethyl-propionamide derivatives showing considerable antibacterial and antifungal activities. This indicates the potential of this compound derivatives in antimicrobial applications (Chandrakantha et al., 2014).
Antimicrobial Efficacy : Deshmukh et al. (2014) studied 1,3,4-thiadiazole derivatives, demonstrating their effectiveness as antimicrobial agents. This research supports the use of this compound derivatives in combating various microbial infections (Deshmukh et al., 2014).
Structural and Chemical Properties
Molecular and Structural Studies : The structural characterization and properties of various thiadiazole derivatives, including those related to this compound, have been explored to understand their chemical behavior and potential applications in various fields (Dani et al., 2013).
Crystallographic Analysis : Guan et al. (2009) conducted a study on a thiadiazole compound, focusing on its crystal structure and hydrogen bonding, which can be relevant for understanding the structural aspects of this compound derivatives (Guan et al., 2009).
Wirkmechanismus
Target of Action
Phenyl 1,3,4-thiadiazol-2-ylcarbamate is a synthetic compound that has been studied for its potential antibacterial activity . The primary targets of this compound are various bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis . These bacteria are known to cause various infections in humans, and the compound’s ability to inhibit these bacteria suggests its potential as an antibacterial agent .
Mode of Action
It is known that the compound interacts with its bacterial targets and inhibits their growth .
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound affects pathways essential for bacterial growth and survival
Result of Action
The result of this compound’s action is the inhibition of bacterial growth . This is evidenced by its inhibitory effect on various bacterial strains, including Klebsiella pneumoniae and Staphylococcus hominis . The compound’s antibacterial activity suggests its potential use in treating bacterial infections.
Safety and Hazards
Zukünftige Richtungen
1,3,4-Thiadiazole derivatives, including Phenyl 1,3,4-thiadiazol-2-ylcarbamate, show significant therapeutic potential . They possess a wide range of therapeutic activities and have been the subject of considerable growing interest for designing new antitumor agents . Therefore, future research could focus on further exploring the therapeutic potential of these compounds and developing new drugs based on this scaffold .
Eigenschaften
IUPAC Name |
phenyl N-(1,3,4-thiadiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-9(11-8-12-10-6-15-8)14-7-4-2-1-3-5-7/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXBMBIDWCWNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-bromoanilino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B411065.png)
![N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]formamide](/img/structure/B411067.png)
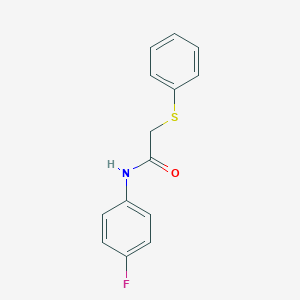
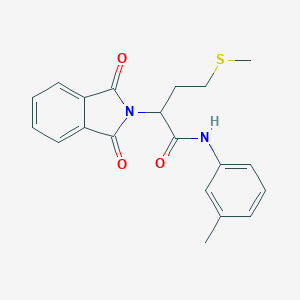
![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoyl]amino}benzoate](/img/structure/B411075.png)
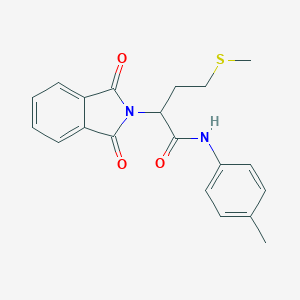
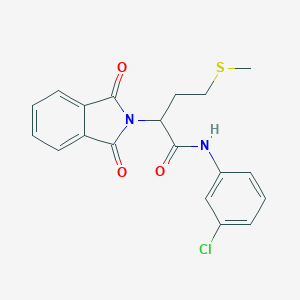
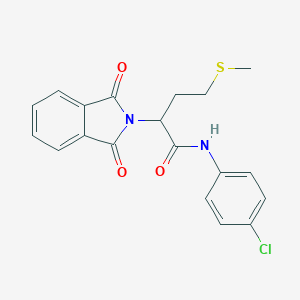
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-4-(methylthio)-N-(p-tolyl)butanamide](/img/structure/B411081.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-methylphenyl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B411082.png)

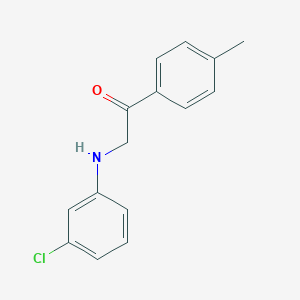
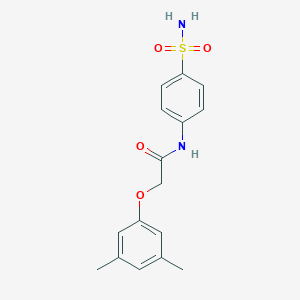
![6-[(4-Bromophenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B411088.png)
